N-(2,4-Dinitrophenyl)-L-phenylalanine N-(2,4-Dinitrophenyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1655-54-5
VCID: VC21234869
InChI: InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C15H13N3O6
Molecular Weight: 331.28 g/mol

N-(2,4-Dinitrophenyl)-L-phenylalanine

CAS No.: 1655-54-5

Cat. No.: VC21234869

Molecular Formula: C15H13N3O6

Molecular Weight: 331.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-phenylalanine - 1655-54-5

Specification

CAS No. 1655-54-5
Molecular Formula C15H13N3O6
Molecular Weight 331.28 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
Standard InChI Key HJQHTLAEPSKXQJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator